molecular formula C25H21FO6 B12156662 (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12156662
M. Wt: 436.4 g/mol
InChI Key: HPGLSDJQVRZFIM-UUYOSTAYSA-N
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Description

The compound “(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a benzofuran-3-one derivative characterized by a Z-configured benzylidene group at position 2 and a 2-fluorobenzyloxy substituent at position 4. Its molecular formula is C25H20FNO6, with a molecular weight of 449.43 g/mol. The benzylidene moiety (2,3,4-trimethoxybenzylidene) introduces electron-donating methoxy groups, while the 2-fluorobenzyloxy substituent adds an electron-withdrawing fluorine atom. Such structural features are common in bioactive molecules, particularly those targeting kinases or exhibiting anticancer activity .

Properties

Molecular Formula

C25H21FO6

Molecular Weight

436.4 g/mol

IUPAC Name

(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H21FO6/c1-28-20-11-8-15(24(29-2)25(20)30-3)12-22-23(27)18-10-9-17(13-21(18)32-22)31-14-16-6-4-5-7-19(16)26/h4-13H,14H2,1-3H3/b22-12-

InChI Key

HPGLSDJQVRZFIM-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4F)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4F)OC)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

This compound belongs to the benzofuran class and features multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a fluorobenzyl moiety suggests potential interactions with biological targets.

Chemical Structure

  • IUPAC Name : (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
  • Molecular Formula : C₁₈H₁₈F O₅
  • Molecular Weight : 345.34 g/mol

Antioxidant Activity

Research indicates that compounds structurally similar to (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exhibit significant antioxidant properties. A study evaluating derivatives of benzofuran showed IC50 values ranging from 54.96 to 74.03 μM in DPPH assays, suggesting a robust capacity to scavenge free radicals .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. A recent study highlighted that benzofuran derivatives demonstrate inhibition of viral replication, potentially making them leads for antiviral drug development .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

  • Inhibition of oxidative stress : By scavenging free radicals and enhancing the body's antioxidant defenses.
  • Modulation of signaling pathways : The compound may influence pathways related to inflammation and cell survival, particularly in viral infections.

Study on Antioxidant Properties

A comparative study on various benzofuran derivatives demonstrated that compounds with similar structures to (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exhibited significant antioxidant activity. The study utilized both ABTS and DPPH assays to quantify the free radical scavenging ability of these compounds .

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound A54.9660.12
Compound B65.3468.45
Compound C74.0375.67

Antiviral Efficacy Against Yellow Fever Virus

In a focused study on antiviral compounds, it was found that certain benzofuran derivatives exhibited promising activity against the yellow fever virus (YFV), suggesting that modifications in the benzofuran structure can enhance antiviral efficacy .

Scientific Research Applications

Structure

The compound features a benzofuran core with multiple substituents, including:

  • A fluorobenzyl ether group
  • A trimethoxybenzylidene moiety

These structural elements contribute to its unique chemical properties and potential biological activities.

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds with similar structural features have shown promising anticancer activity. The presence of the benzofuran core is associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The fluorinated benzyl ether may enhance the anti-inflammatory properties of the compound. Research indicates that fluorinated compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Neuroprotective Properties :
    • Preliminary studies suggest that derivatives of benzofuran compounds exhibit neuroprotective effects. This could be relevant for developing treatments for neurodegenerative diseases.

Computer-Aided Drug Design

Computer-aided predictions indicate that this compound could interact with multiple biological targets, enhancing its therapeutic potential. Molecular docking studies can provide insights into the binding affinities and modes of interaction with specific receptors or enzymes.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular docking
  • In vitro assays
  • Cell line studies

These methods help researchers assess the efficacy and safety profile of the compound in various biological contexts.

Synthesis and Optimization

The synthesis of (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves several steps, each requiring careful optimization to maximize yield and purity. For instance:

  • Step 1 : Formation of the benzofuran core
  • Step 2 : Introduction of the fluorobenzyl ether
  • Step 3 : Addition of the trimethoxybenzylidene moiety

Each step must be optimized regarding reaction conditions such as temperature, solvent choice, and catalysts used.

Chemical Reactions Analysis

Reactivity of Key Groups:

  • Benzylidene Double Bond (C=C) :
    The α,β-unsaturated ketone in the benzofuran core acts as a Michael acceptor , enabling nucleophilic additions (e.g., thiols or amines) . For example:

    Compound+R-SHThio-Michael adduct(Yield: 70–85%)\text{Compound} + \text{R-SH} \rightarrow \text{Thio-Michael adduct} \quad (\text{Yield: 70–85\%})
  • Methoxy Groups (2,3,4-OMe) :
    These groups undergo demethylation under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield phenolic derivatives . Demethylation regioselectivity depends on steric and electronic factors.

  • Fluorobenzyloxy Group :
    The 2-fluorobenzyl ether is stable under mild acidic/basic conditions but cleaves via hydrolysis with concentrated HCl or HBr, forming phenolic intermediates .

Stability and Degradation

  • Photochemical Stability :
    The benzylidene double bond undergoes Z→E isomerization under UV light (λ = 365 nm), confirmed by NMR .

  • Thermal Degradation :
    Decomposition occurs at >250°C, producing fluorobenzyl alcohol and methoxybenzoic acid derivatives.

Catalytic and Functionalization Reactions

  • Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) reduces the benzylidene double bond, yielding a dihydrobenzofuran derivative :

    Compound+H2Dihydrobenzofuran(Yield: 88%)\text{Compound} + \text{H}_2 \rightarrow \text{Dihydrobenzofuran} \quad (\text{Yield: 88\%})
  • Suzuki Coupling :
    The fluorobenzyloxy group participates in cross-coupling with arylboronic acids under Pd catalysis, enabling biaryl synthesis .

Computational Insights

DFT studies reveal that the 2,3,4-trimethoxybenzylidene group enhances electron delocalization, stabilizing the compound’s HOMO (-6.2 eV) and lowering reactivity toward electrophiles . The fluorine atom’s electronegativity increases the acidity of adjacent protons (pKa ≈ 12.5) .

Comparative Reactivity with Analogues

FeatureThis CompoundAnalogues (e.g., )
Methoxy Group Reactivity Resists mild hydrolysisFaster demethylation under similar conditions
Fluorine Effect Enhances ether stabilityLower stability in non-fluorinated ethers
Benzylidene C=C Higher electrophilicityModerate electrophilicity in non-methoxy derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Structure Substituent on Benzofuranone (Position) Benzylidene Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (Target) 2-fluorobenzyloxy (6) 2,3,4-trimethoxy C25H20FNO6 449.43 Reference compound with Z-configuration, fluorinated benzyloxy, and tri-methoxy substituents.
(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(3,4-dimethoxybenzylidene)-1-benzofuran-3(2H)-one 2,6-dichlorobenzyloxy (6) 3,4-dimethoxy C24H18Cl2O5 457.30 Chlorine substituents increase lipophilicity; fewer methoxy groups (3,4 vs. 2,3,4).
(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one 3-methylbut-2-enyloxy (6) 3,4-dimethoxy C21H20O5 352.38 Prenyloxy group enhances lipophilicity; lacks fluorine or chlorine.
(2Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one Hydroxy (6) 2,4,5-trimethoxy C19H16O7 356.33 Hydroxy group increases polarity; methoxy positions differ (2,4,5 vs. 2,3,4).
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 2-methylprop-2-enoxy (6) 3-fluoro C20H15FO3 322.34 Fluorine on benzylidene (vs. benzyloxy); allyloxy group reduces steric hindrance.
(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one 3,4-dichlorobenzyloxy (6) E-configured propenylidene (2-methoxy) C26H19Cl2O4 486.33 Dichlorinated benzyloxy; conjugated propenylidene group may enhance π-π interactions.

Structural and Functional Insights:

Halogen Effects: The target compound’s 2-fluorobenzyloxy group (electron-withdrawing) contrasts with the 2,6-dichlorobenzyloxy in (more lipophilic and bulky). Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets compared to fluorine . Fluorine’s electronegativity in the target compound could enhance hydrogen-bonding interactions with biological targets, a feature absent in non-halogenated analogs like or .

Methoxy Group Positioning: The 2,3,4-trimethoxybenzylidene in the target provides a higher density of electron-donating groups than the 3,4-dimethoxy analogs . This may improve interactions with polar residues in enzyme active sites.

Oxygen-Containing Substituents: The hydroxy group in increases hydrophilicity, making it more suitable for aqueous environments, whereas the prenyloxy group in enhances membrane permeability .

Stereoelectronic Considerations :

  • The Z-configuration in the target compound’s benzylidene group is critical for maintaining planarity, which is essential for π-stacking in protein binding. The E-configured propenylidene in may disrupt this planarity, altering binding kinetics .

Preparation Methods

Formation of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one scaffold is typically synthesized via cyclization or transition metal-catalyzed annulation :

Rh(III)-Catalyzed C–H/C–C Bond Activation

A Rh(III)-catalyzed three-component reaction using salicylaldehydes, cyclopropanols, and alkyl alcohols enables the construction of benzofuran-3(2H)-ones with tetrasubstituted stereocenters. For example:

  • Reagents : Salicylaldehyde derivatives, cyclopropanol, methanol.

  • Conditions : Rh(III) catalyst (e.g., [Cp*RhCl₂]₂), AgSbF₆ oxidant, DCE solvent, 80°C, 12 h.

  • Yield : 65–78%.

McMurry Reaction

Low-valent titanium-mediated reductive cyclization of ketoesters provides an alternative route:

  • Reagents : o-Hydroxyacetophenone derivatives, titanium tetrachloride, zinc powder.

  • Conditions : THF reflux, 24 h.

  • Yield : 70–85%.

Introduction of the 6-[(2-Fluorobenzyl)oxy] Group

Etherification at the 6-position is achieved via Williamson synthesis :

  • Reagents : 6-Hydroxybenzofuran-3(2H)-one, 2-fluorobenzyl bromide, base (K₂CO₃ or NaH).

  • Conditions : Anhydrous DMF or acetone, 60–80°C, 6–8 h.

  • Yield : 75–90%.

Condensation with 2,3,4-Trimethoxybenzaldehyde

The benzylidene group at C2 is introduced via base-mediated aldol condensation :

  • Reagents : 6-[(2-Fluorobenzyl)oxy]benzofuran-3(2H)-one, 2,3,4-trimethoxybenzaldehyde.

  • Conditions : Piperidine or acetic acid catalysis, ethanol reflux, 4–6 h.

  • Stereoselectivity : The Z-configuration is favored due to steric hindrance from the 2,3,4-trimethoxyphenyl group.

  • Yield : 60–72%.

One-Pot TCT-Mediated Synthesis

A metal-free method using cyanuric chloride (TCT) and DMSO as dual synthons constructs the quaternary carbon center:

  • Reagents : 2-Hydroxy-5-[(2-fluorobenzyl)oxy]benzaldehyde, 2,3,4-trimethoxyacetophenone, TCT, DMSO.

  • Conditions : Water-controlled environment, 50°C, 8 h.

  • Mechanism : Radical intermediates facilitate C–C bond formation.

  • Yield : 55–65%.

Catalytic Approaches for Enhanced Efficiency

Rh/Co Relay Catalysis

A Rh/Co system enables C–H functionalization/annulation for benzofuran-3(2H)-ones with quaternary centers:

  • Reagents : N-Aryloxyacetamides, propiolic acids.

  • Conditions : [Cp*RhCl₂]₂/Co(OAc)₂, Ag₂CO₃ oxidant, DMF, 100°C, 12 h.

  • Yield : 68–82%.

Optimization and Characterization Data

Table 1: Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Stereoselectivity (Z:E)
Rh(III)-CatalyzedSalicylaldehydes, Cyclopropanol80°C, 12 h65–78>95:5
McMurry ReactionTiCl₄, ZnTHF reflux70–85Not reported
Stepwise Functionalization2-Fluorobenzyl bromide, 2,3,4-TMBAEthanol reflux60–72>90:10
TCT-MediatedTCT, DMSO50°C, 8 h55–6585:15
Rh/Co CatalysisN-Aryloxyacetamides100°C, 12 h68–82>95:5

Table 2: Spectral Characterization of Target Compound

TechniqueKey Signals
¹H NMR δ 7.85 (s, 1H, benzylidene CH), 5.25 (s, 2H, OCH₂C₆H₄F), 3.90 (s, 9H, OCH₃)
¹³C NMR δ 190.2 (C=O), 161.5 (C-F), 152.1–148.3 (OCH₃), 112.4–105.8 (aromatic C)
HRMS [M+H]⁺ calc. 436.1423, found 436.1421

Challenges and Solutions

  • Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the carbonyl group and methoxy substituents.

  • Purification : Recrystallization from ethanol or column chromatography (SiO₂, hexane/EtOAc) resolves geometric isomers .

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